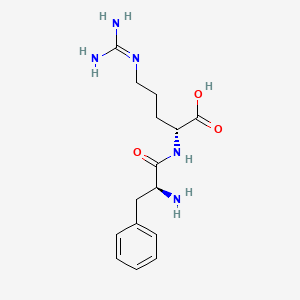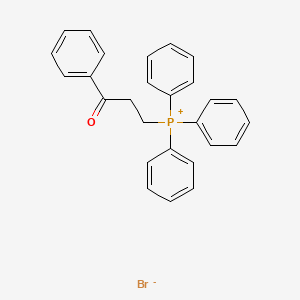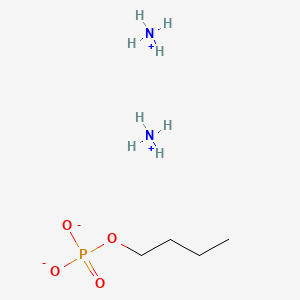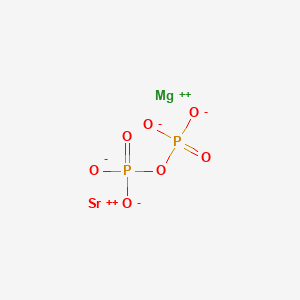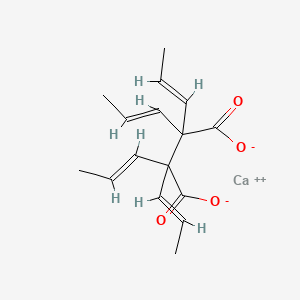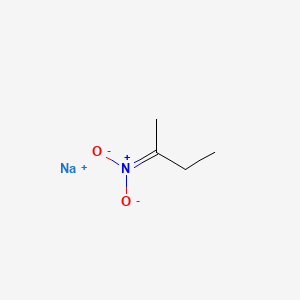
2-Nitrobutane nitronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobutane nitronate is an organic compound belonging to the class of nitroalkanes. Nitroalkanes are characterized by the presence of one or more nitro groups (-NO2) attached to an alkane chain. These compounds are known for their diverse reactivity and applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobutane nitronate can be synthesized through the nitration of butane derivatives. One common method involves the reaction of butane with nitric acid under controlled conditions to introduce the nitro group. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the nitronate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobutane nitronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or aldehydes.
Reduction: Reduction of this compound typically yields amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Nitro compounds, aldehydes.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitroalkanes.
Scientific Research Applications
2-Nitrobutane nitronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 2-nitrobutane nitronate involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, enzymes, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Comparison: 2-Nitrobutane nitronate is unique due to its specific alkane chain length and the position of the nitro group. Compared to other nitroalkanes, it exhibits distinct reactivity and applications. For example, 2-nitropropane is known for its hepatocarcinogenic activity, while this compound is studied for its potential in organic synthesis and industrial applications .
Properties
CAS No. |
91113-96-1 |
|---|---|
Molecular Formula |
C4H8NNaO2 |
Molecular Weight |
125.10 g/mol |
IUPAC Name |
sodium;butan-2-ylidene(dioxido)azanium |
InChI |
InChI=1S/C4H8NO2.Na/c1-3-4(2)5(6)7;/h3H2,1-2H3;/q-1;+1 |
InChI Key |
PUZHZDVOIVZLKA-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=[N+](\[O-])/[O-])/C.[Na+] |
Canonical SMILES |
CCC(=[N+]([O-])[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




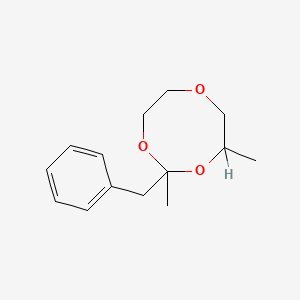

![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
